molecular formula C15H11N3O2S B2519055 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 2034517-25-2

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2519055
CAS No.: 2034517-25-2
M. Wt: 297.33
InChI Key: DGOQVAAPJUBZNM-UHFFFAOYSA-N
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Description

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic quinazoline-based compound identified as a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) (source) . The primary research value of this compound lies in its ability to modulate clathrin-mediated endocytosis by inhibiting AAK1's function, which is to phosphorylate the μ2 subunit of the AP2 adaptor complex (source) . This specific mechanism makes it a critical pharmacological tool for investigating neurological disorders; by disrupting AAK1, researchers can probe its role in conditions such as neuropathic pain, where it has shown efficacy in preclinical models by potentially reducing the trafficking of pain receptors like the Na v 1.7 sodium channel (source) . Furthermore, its structural features, including the benzodioxole and quinazoline-2-thione moieties, are of significant interest in medicinal chemistry for the design of targeted kinase inhibitors. Its high selectivity profile also allows researchers to dissect AAK1-specific signaling pathways without the confounding effects of broad-spectrum kinase inhibition, providing a clearer understanding of endocytic processes in cell biology and disease pathology.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c21-15-17-11-4-2-1-3-10(11)14(18-15)16-9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11,14,16H,1-4,8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAGRQVTEJPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Amination Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.

    Quinazoline Formation: The amino-benzodioxole intermediate is then subjected to cyclization with an appropriate isothiocyanate to form the quinazoline-thione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can be performed on the quinazoline-thione structure.

    Substitution: Various substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the quinazoline-thione structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor function. The quinazoline-thione structure may also contribute to its biological activity by interacting with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2H-1,3-benzodioxol-5-yl)amino]-quinazoline-2-thione
  • 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline
  • 4-[(2H-1,3-benzodioxol-5-yl)amino]-quinazoline

Uniqueness

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is unique due to the presence of both the benzodioxole and quinazoline-thione moieties. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₃H₁₃N₃O₂S
  • IUPAC Name: this compound

Physical Properties

PropertyValue
Molecular Weight253.33 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. It is hypothesized to function through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in signaling pathways, particularly those related to cancer progression.
  • Receptor Binding: It has potential interactions with various receptors that could modulate physiological responses.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit the activity of tyrosine kinases such as c-Src and Abl, which are critical in tumor growth and metastasis .

Antimicrobial Activity

Research into related benzodioxole compounds has revealed antimicrobial properties. For example, some derivatives have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting critical metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that benzodioxole derivatives may possess neuroprotective effects through antioxidant mechanisms. This could be beneficial in conditions like neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of c-Src and Abl kinases
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveAntioxidant properties

Detailed Research Findings

In a comparative analysis of quinazoline derivatives:

  • Cytotoxicity Assays: Compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines.
  • Pharmacokinetics: Studies indicated favorable pharmacokinetic profiles for related compounds, suggesting potential for oral bioavailability and effective therapeutic windows.

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